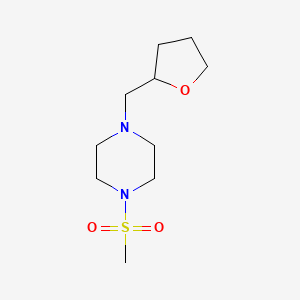
1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine is an organic compound that belongs to the class of sulfonylpiperazine derivatives. It has been used to modify perovskite films in solar cells .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
The molecular formula of 1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine is C10H20N2O3S . The molecule contains a total of 40 bonds, including 18 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 sulfonamide (thio-/dithio-) .Scientific Research Applications
Sulfomethylation and Macrocyclic Chelates
The process of sulfomethylation, specifically involving piperazine structures, has been explored for the synthesis of mixed-side-chain macrocyclic chelates. This method allows for the introduction of methanesulfonate groups into polyazamacrocycles, which can significantly influence their chemical properties and potential applications in chelation therapy and imaging. The pH value during the reaction plays a crucial role in determining the number of methanesulfonate groups introduced into the structures, highlighting the method's versatility for creating compounds with tailored properties (van Westrenen & Sherry, 1992).
Crystal Structure Characterization
The synthesis and structural analysis of 1-benzhydryl-4-methanesulfonyl-piperazine demonstrate the importance of X-ray crystallography in understanding the conformation and geometry of sulfonated piperazines. The detailed characterization of this compound's crystal structure provides insights into its potential interactions and reactivity, which could be relevant for designing new materials or pharmaceuticals (Naveen et al., 2007).
Novel Antidepressant Metabolism
Investigations into the oxidative metabolism of novel antidepressants involving piperazine structures, such as Lu AA21004, reveal the complexity of drug metabolism and the role of cytochrome P450 enzymes. Understanding the metabolic pathways and enzymatic interactions of these compounds is crucial for their development and optimization as therapeutic agents (Hvenegaard et al., 2012).
Piperazine Ring Formation through Iminophosphoranes
The formation of the piperazine ring via the reaction of iminophosphoranes, such as 3-azidopropyl methanesulfonate with triphenylphosphine, illustrates an innovative approach to synthesizing piperazine derivatives. This method highlights the versatility of piperazine compounds in chemical synthesis and their potential applications in various domains, including pharmaceuticals and organic materials (Lin et al., 1995).
Melanocortin Receptor Ligands
The development of piperazine analogues as ligands for melanocortin receptors showcases the therapeutic potential of piperazine derivatives. These compounds, through structural and pharmacological characterization, contribute to the understanding of receptor-ligand interactions and the discovery of novel treatments for conditions related to melanocortin receptor activity (Mutulis et al., 2004).
properties
IUPAC Name |
1-methylsulfonyl-4-(oxolan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-16(13,14)12-6-4-11(5-7-12)9-10-3-2-8-15-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATHWQJOQDHLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

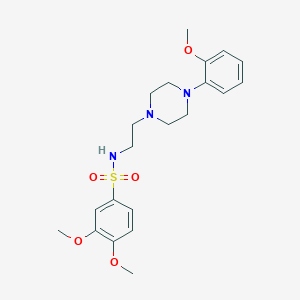
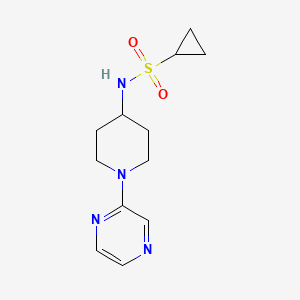
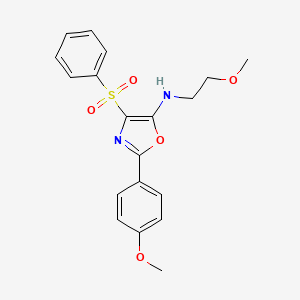
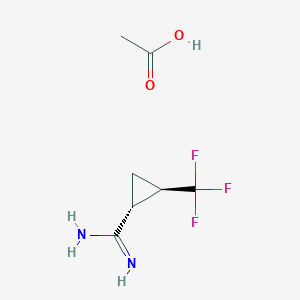

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2580640.png)
![1-(4-Chlorobenzyl)-3-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2580641.png)
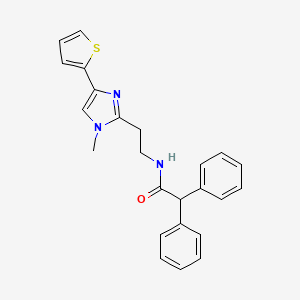
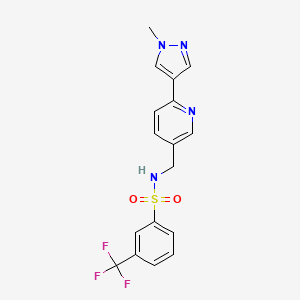
![N-(1-cyanocyclobutyl)-N,1,3,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2580647.png)
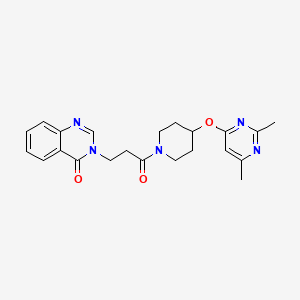
![6-Cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2580649.png)
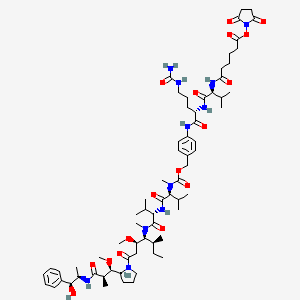
![N-((3,5-dimethylisoxazol-4-yl)methyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2580651.png)